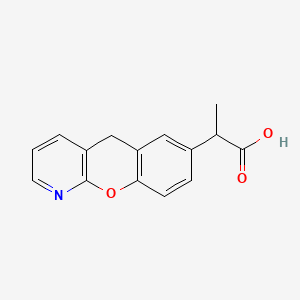

Pranoprofen

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to unlabled parent cpd; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQZAMVBTVNYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023497 | |

| Record name | Pranoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52549-17-4 | |

| Record name | (±)-Pranoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pranoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pranoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pranoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pranoprofen: A Technical Guide to Mechanisms Beyond COX Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1][2] This mechanism has long been the cornerstone of its clinical efficacy in managing ocular inflammation.[2] However, emerging research reveals a more complex pharmacological profile, indicating that this compound exerts significant therapeutic effects through several mechanisms independent of COX inhibition.[3]

This technical guide provides an in-depth exploration of these non-COX-mediated pathways. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of the key molecular targets, signaling cascades, and cellular processes modulated by this compound. The guide includes structured tables of quantitative data, detailed experimental protocols from cited literature, and visualizations of key signaling pathways to facilitate a comprehensive understanding of this compound's broader mechanism of action.

Inhibition of the NLRP3 Inflammasome Pathway

A pivotal non-COX-dependent anti-inflammatory mechanism of this compound is its ability to suppress the NLRP3 (NOD-like receptor protein 3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β), driving potent inflammatory responses.[4][5] this compound has been shown to inhibit the expression of essential components of this pathway.

In a murine model of corneal alkali burns, treatment with this compound resulted in a significant reduction in the mRNA and protein expression of NLRP3 and its downstream effector, IL-1β.[3] This suggests that this compound can directly interfere with the assembly and activation of the inflammasome, thereby mitigating inflammation at a step upstream of the prostaglandin cascade.[3]

Signaling Pathway: NLRP3 Inflammasome Inhibition

Modulation of Endoplasmic Reticulum (ER) Stress

This compound has been identified as a modulator of the endoplasmic reticulum (ER) stress response, a cellular pathway implicated in apoptosis and various CNS diseases.[1][3] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. This compound has been shown to:

-

Inhibit GRP78 and CHOP Expression: It suppresses the induction of Glucose-Regulated Protein 78 (GRP78) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[6][7]

-

Inhibit XBP-1 Splicing: this compound prevents the splicing of X-box-binding protein 1 (XBP-1), a key step in one of the UPR (Unfolded Protein Response) branches.[3]

-

Induce eIF2α Phosphorylation: Interestingly, this compound alone can induce the phosphorylation of the alpha-subunit of eukaryotic initiation factor-2 (eIF2α), a response typically associated with the cell's attempt to reduce the protein load on the ER.[3][7]

By inhibiting the pro-apoptotic arms of the ER stress response (CHOP induction and XBP-1 splicing), this compound may exert a protective effect on cells under stress.[1]

Signaling Pathway: ER Stress Modulation

Regulation of Extracellular Matrix and Angiogenesis

This compound also influences tissue remodeling and neovascularization by regulating matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF).

-

Inhibition of MMP-13: In the context of corneal injury, this compound has been demonstrated to significantly decrease the expression of MMP-13.[3] MMP-13 is a collagenase that plays a crucial role in the degradation of the extracellular matrix, and its inhibition is linked to reduced corneal neovascularization.[3][6]

-

Reduction of VEGF Expression: Clinical studies on patients with primary pterygium showed that topical application of 0.1% this compound significantly reduced the expression of VEGF in pterygial tissue.[8] VEGF is a potent pro-angiogenic factor, and its downregulation by this compound likely contributes to the drug's ability to control pathological blood vessel growth on the ocular surface.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the non-COX mechanisms of this compound.

Table 1: Effects on Gene and Protein Expression

| Target | Model System | This compound Treatment | Outcome | Significance | Reference |

|---|---|---|---|---|---|

| NLRP3 mRNA | Murine Corneal Alkali Burn | Topical Eye Drops | Significantly Decreased | p < 0.001 | [3] |

| IL-1β mRNA | Murine Corneal Alkali Burn | Topical Eye Drops | Significantly Decreased | p < 0.001 | [3] |

| MMP-13 mRNA | Murine Corneal Alkali Burn | Topical Eye Drops | Significantly Decreased | p < 0.001 | [3] |

| VEGF Protein | Human Primary Pterygium | 0.1% Topical Drops (4 wks) | Significantly Decreased | p < 0.05 | [8] |

| GRP78 Protein | Primary Glial Cells | 1 mM (Pre-treatment) | Inhibited ER-Stress Induction | Not Stated | [9] |

| CHOP Protein | Primary Glial Cells | 1 mM (Pre-treatment) | Inhibited ER-Stress Induction | Not Stated | [9] |

| Dicer Protein | FHC Cells | 5-25 µM (24 h) | Dose-dependently Enhanced | Not Stated |[9] |

Table 2: Effects on Inflammatory Cytokines in Human Tears (Dry Eye Study)

| Cytokine | Treatment Group | Outcome vs. Single Agent | Significance | Reference |

|---|---|---|---|---|

| TNF-α | This compound + Sodium Hyaluronate | Significantly Decreased | p < 0.001 | [10] |

| IFN-γ | This compound + Sodium Hyaluronate | Significantly Decreased | p < 0.001 | [10] |

| IL-1β | this compound + Sodium Hyaluronate | Significantly Decreased | p < 0.001 |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Analysis of NLRP3, IL-1β, and MMP-13 Expression in Corneal Tissue

-

Model: Corneal alkali burn model in C57BL/6 mice.

-

Treatment: Post-injury, mice are treated with 0.1% this compound eye drops or saline as a control.

-

Tissue Collection: Corneas are harvested at specified time points post-injury.

-

RNA Extraction and RT-qPCR:

-

Total RNA is extracted from corneal tissue using an RNA isolation kit (e.g., TRIzol reagent).

-

RNA is reverse-transcribed into cDNA using a reverse transcription kit.

-

Quantitative PCR is performed using gene-specific primers for NLRP3, IL-1β, MMP-13, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

-

Protein Extraction and Western Blot:

-

Corneal tissues are homogenized in RIPA lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 10-12% gel) and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against NLRP3, IL-1β, MMP-13, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Workflow: Western Blot for Inflammasome Proteins

Protocol 2: Analysis of ER Stress Markers in Cultured Cells

-

Model: Primary cultured glial cells or human chondrocytes.

-

Treatment:

-

Cells are pre-treated with this compound (e.g., 1 mM) for 1 hour.

-

ER stress is induced by adding an agent like tunicamycin (TM) or thapsigargin (Tg) for a specified duration (e.g., 4-24 hours).

-

-

Analysis:

-

Western Blot: Cell lysates are collected and analyzed via Western blot as described in Protocol 1, using primary antibodies against GRP78, CHOP, phosphorylated-eIF2α, and total eIF2α.

-

XBP-1 Splicing Assay (RT-PCR):

-

RNA is extracted and converted to cDNA as described above.

-

PCR is performed using primers that flank the splice site of XBP-1 mRNA.

-

The PCR products are resolved on an agarose gel. Splicing will result in a smaller PCR product that can be distinguished from the unspliced form.

-

-

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic actions are not limited to COX inhibition. Its ability to modulate fundamental cellular processes—including inflammasome activation, the ER stress response, and extracellular matrix remodeling—positions it as a multi-modal anti-inflammatory agent. These non-COX mechanisms are particularly relevant in the context of ocular surface diseases, where complex inflammatory and wound-healing cascades are at play.

For drug development professionals, these findings open new avenues for the application of this compound and the development of novel therapeutics. Future research should focus on:

-

Elucidating Pathway Crosstalk: Investigating the potential interplay between the NLRP3 inflammasome, ER stress, and MMP regulation in response to this compound.

-

Identifying Direct Molecular Binders: Determining the precise molecular targets through which this compound initiates these non-COX-mediated effects.

-

Translational Studies: Conducting further clinical trials to specifically evaluate the contribution of these mechanisms to this compound's efficacy in various ocular and systemic inflammatory conditions.

A deeper understanding of this expanded pharmacological profile will be critical for optimizing the therapeutic use of this compound and for designing next-generation anti-inflammatory drugs with enhanced efficacy and specificity.

References

- 1. This compound inhibits endoplasmic reticulum stress-mediated apoptosis of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on endoplasmic reticulum stress in the primary cultured glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NLRP3-inflammasome as a potential approach for neuroprotection after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Effects and Possible Mechanism of this compound in Mouse Model of Corneal Alkali Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blotting Analysis [bio-protocol.org]

- 8. Pharmacological induction of cell surface GRP78 contributes to apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effect of a Topical Nonsteroidal Anti-Inflammatory Drug (0.1% this compound) on VEGF and COX-2 Expression in Primary Pterygium [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

Pranoprofen's Modulation of Cytokine Signaling in Corneal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized in ophthalmology to manage ocular inflammation.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[1][2] This technical guide provides an in-depth exploration of this compound's modulatory effects on cytokine signaling pathways in corneal cells. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental data, methodologies, and the underlying molecular interactions. The cornea's avascular nature necessitates a finely tuned immune response, and dysregulation of cytokine signaling can lead to chronic inflammation, tissue damage, and vision impairment. Understanding how this compound influences these pathways is critical for optimizing its therapeutic use and developing novel treatments for ocular inflammatory diseases.

Core Mechanism of Action

This compound, like other NSAIDs, exerts its principal anti-inflammatory effect by blocking the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a crucial role in the inflammatory cascade, leading to vasodilation, increased vascular permeability, and sensitization of nerve endings. By inhibiting prostaglandin synthesis, this compound effectively mitigates the cardinal signs of inflammation.

Modulation of Inflammasome Activity and IL-1β Secretion

Recent studies have elucidated a more specific mechanism of this compound's action beyond COX inhibition, particularly in the context of corneal injury. In a murine model of corneal alkali burns, this compound has been shown to significantly inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex in the cytosol that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β.[1] IL-1β is a potent pro-inflammatory cytokine that drives further inflammatory cell infiltration and tissue damage.

Experimental Data: In Vivo Corneal Alkali Burn Model

A study utilizing a mouse model of corneal alkali burn demonstrated that topical administration of this compound eye drops resulted in a significant reduction in the expression of key components and downstream targets of the NLRP3 inflammasome pathway.[1]

Table 1: Effect of this compound on Gene and Protein Expression in a Mouse Corneal Alkali Burn Model

| Target | Treatment Group | Relative mRNA Expression (Mean ± SD) | Relative Protein Expression (Mean ± SD) | P-value (vs. Saline) |

| NLRP3 | Saline | 1.23 ± 0.066 | 1.23 ± 0.066 | < 0.01 |

| This compound | 0.84 ± 0.008 | 0.84 ± 0.008 | ||

| IL-1β | Saline | 2.03 ± 0.043 | 2.03 ± 0.043 | < 0.001 |

| This compound | 1.27 ± 0.022 | 1.27 ± 0.022 | ||

| MMP-13 | Saline | 0.80 ± 0.030 | 0.80 ± 0.030 | < 0.001 |

| This compound | 0.36 ± 0.017 | 0.36 ± 0.017 |

Data adapted from a study on the therapeutic effects of this compound in a mouse model of corneal alkali burns.[1]

These findings suggest that this compound can alleviate the inflammatory response in corneal injury by directly or indirectly suppressing the NLRP3 inflammasome and subsequent IL-1β production.[1]

Experimental Protocol: Murine Corneal Alkali Burn Model and Analysis

1. Animal Model:

-

C57BL/6J mice are anesthetized.

-

A 2 mm diameter filter paper soaked in 1N NaOH is applied to the central cornea of the right eye for 30 seconds to induce an alkali burn.

-

The eye is immediately irrigated with sterile saline.

-

Mice are divided into treatment groups (e.g., saline vehicle control, this compound eye drops).

-

Topical treatments are administered at specified intervals for a designated period (e.g., 5 days).[1]

2. Assessment of Corneal Damage:

-

Corneal opacity and neovascularization are observed and scored using a slit-lamp microscope.

-

Corneal epithelial defects are assessed by fluorescein sodium staining and scored.[1]

3. Histological Analysis:

-

Eyes are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Sections are cut and stained with Hematoxylin and Eosin (H&E) to observe corneal structure and inflammatory cell infiltration.[1]

4. Real-Time RT-PCR for Gene Expression Analysis:

-

Corneal tissue is dissected and total RNA is extracted using a suitable kit (e.g., TRIzol reagent).

-

RNA is reverse-transcribed into cDNA.

-

Real-time PCR is performed using specific primers for NLRP3, IL-1β, MMP-13, and a housekeeping gene (e.g., GAPDH).

-

Relative gene expression is calculated using the 2-ΔΔCt method.[1]

5. Western Blot for Protein Expression Analysis:

-

Corneal tissue is homogenized in lysis buffer containing protease inhibitors.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against NLRP3, IL-1β, MMP-13, and a loading control (e.g., β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified by densitometry.[1]

Proposed Modulation of NF-κB and MAPK Signaling Pathways

While direct evidence for this compound's effects on the NF-κB and MAPK signaling pathways in corneal cells is limited, its known anti-inflammatory properties and the central role of these pathways in ocular inflammation suggest a likely interaction.

NF-κB (Nuclear Factor-kappa B) Pathway: The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines (including IL-6, IL-8, and TNF-α), chemokines, and adhesion molecules. In corneal epithelial cells, stimuli such as TNF-α and lipopolysaccharide (LPS) can activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. It is plausible that this compound, by reducing the overall inflammatory milieu, may indirectly inhibit NF-κB activation.

MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including p38, JNK, and ERK, are crucial signaling pathways involved in cellular responses to a wide range of stimuli, including inflammatory cytokines and cellular stress. In corneal cells, the p38 MAPK pathway is strongly activated by inflammatory triggers and plays a significant role in the production of pro-inflammatory cytokines. Inhibition of the p38 MAPK pathway has been shown to suppress inflammation in the cornea. Given that some NSAIDs have been reported to modulate MAPK signaling, it is hypothesized that this compound may also exert its anti-inflammatory effects through the attenuation of p38 MAPK phosphorylation.

Proposed Experimental Protocol: In Vitro Model of Corneal Inflammation

To investigate the direct effects of this compound on cytokine production and signaling pathways in corneal cells, an in vitro model using human corneal epithelial cells (HCECs) is proposed.

1. Cell Culture:

-

Immortalized human corneal epithelial cells (e.g., HCE-T) are cultured to confluence in appropriate media.

2. Inflammatory Stimulation:

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammation is induced by adding a pro-inflammatory stimulus such as:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria (e.g., 100 ng/mL).

-

Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine (e.g., 10 ng/mL).[3]

-

3. Cytokine Measurement:

-

After a 24-hour incubation period, cell culture supernatants are collected.

-

The concentrations of secreted IL-6 and IL-8 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Analysis of NF-κB Activation (Western Blot):

-

After a shorter incubation period (e.g., 15-60 minutes) with the inflammatory stimulus, cells are lysed.

-

Nuclear and cytoplasmic protein fractions are separated.

-

Western blotting is performed to detect the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus.

5. Analysis of MAPK Activation (Western Blot):

-

Following a brief stimulation period (e.g., 15-30 minutes), whole-cell lysates are prepared.

-

Western blotting is used to measure the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

Visualizing this compound's Modulatory Pathways

The following diagrams illustrate the known and proposed signaling pathways through which this compound may exert its anti-inflammatory effects in corneal cells.

Conclusion

This compound is an effective anti-inflammatory agent for ocular conditions, with a well-established mechanism of COX inhibition. Emerging evidence from in vivo studies demonstrates a more nuanced role for this compound in modulating specific inflammatory pathways, such as the NLRP3 inflammasome, leading to a reduction in IL-1β production. While its direct effects on the NF-κB and MAPK signaling pathways in corneal cells require further investigation, the proposed experimental frameworks outlined in this guide provide a clear path for future research. A deeper understanding of these molecular interactions will be instrumental in refining the clinical application of this compound and in the development of next-generation therapies for inflammatory diseases of the ocular surface.

References

- 1. The Therapeutic Effects and Possible Mechanism of this compound in Mouse Model of Corneal Alkali Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. An in vitro comparison of human corneal epithelial cell activity and inflammatory response on differently designed ocular amniotic membranes and a clinical case study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Pranoprofen in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, is well-established in ophthalmic practice for managing ocular inflammation.[1][2][3][4] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] Emerging evidence, however, suggests that the therapeutic benefits of this compound may extend beyond its anti-inflammatory effects to encompass significant antioxidant properties within ocular tissues.[1] This technical guide provides an in-depth investigation into the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical factor in the pathophysiology of numerous ocular diseases.[5] The eye is particularly susceptible to oxidative damage due to its constant exposure to light and high metabolic activity. This guide will explore how this compound may mitigate such damage, offering a valuable therapeutic strategy for a range of ocular conditions.

Data Presentation: Quantitative Effects of this compound

The antioxidant and anti-inflammatory effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from a study investigating the impact of this compound on a mouse model of corneal alkali burns.

Table 1: Effect of this compound on Corneal Epithelial Damage in a Mouse Model of Alkali Burn

| Treatment Group | Corneal Fluorescein Staining Score (Mean ± SD) | p-value (vs. Saline) |

| Saline | 10.33 ± 0.57 | - |

| This compound | 8.33 ± 0.57 | < 0.05 |

Data from a study on a mouse model of corneal alkali burns, assessed 5 days post-injury.[6]

Table 2: Effect of this compound on the Expression of Inflammatory and Tissue Remodeling Markers in Corneal Tissue

| Marker | Treatment Group | Relative mRNA Expression (Mean ± SD) | p-value (vs. Saline) | Relative Protein Expression (Mean ± SD) | p-value (vs. Saline) |

| NLRP3 | Saline | 264.40 ± 33.45 | - | 1.23 ± 0.066 | - |

| This compound | 60.80 ± 10.61 | < 0.01 | 0.84 ± 0.008 | < 0.05 | |

| IL-1β | Saline | 241.30 ± 2.56 | - | 2.03 ± 0.043 | - |

| This compound | 40.41 ± 0.50 | < 0.001 | 1.27 ± 0.022 | < 0.01 | |

| MMP-13 | Saline | 60.81 ± 2.73 | - | 0.80 ± 0.030 | - |

| This compound | 10.07 ± 0.22 | < 0.001 | 0.36 ± 0.017 | < 0.01 |

Data from a study on a mouse model of corneal alkali burns, assessed 5 days post-injury.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antioxidant and anti-inflammatory properties.

Corneal Alkali Burn Mouse Model and Treatment

-

Objective: To induce a controlled chemical injury to the cornea to study the therapeutic effects of this compound.

-

Procedure:

-

Anesthetize C57BL/6J mice.

-

Create a unilateral alkali burn by placing a 2 mm diameter filter paper soaked in 1N NaOH on the central cornea of the right eye for 30 seconds.[6]

-

Immediately after, rinse the eye with sterile saline.

-

Divide the mice into a control (saline) group and a treatment (this compound eye drops) group.[6]

-

Administer the respective eye drops topically three times a day.[6]

-

Assessment of Corneal Epithelial Damage

-

Objective: To quantify the extent of corneal epithelial defects.

-

Procedure (using Sodium Fluorescein Staining):

-

Instill a sodium fluorescein detection filter paper into the conjunctival sac of the mouse eye.[6]

-

After 1-2 minutes, examine the cornea under a slit-lamp microscope with a cobalt blue filter.

-

Score the area and density of the fluorescein staining to determine the extent of the epithelial defect.[6] A higher score indicates more severe damage.

-

Gene and Protein Expression Analysis

-

Objective: To measure the expression levels of target genes and proteins in corneal tissue.

-

Protocols:

-

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR):

-

Isolate total RNA from the corneal tissue of each group.

-

Synthesize complementary DNA (cDNA) from the RNA template.

-

Perform real-time PCR using specific primers for NLRP3, IL-1β, MMP-13, and a housekeeping gene (e.g., GAPDH) for normalization.[6]

-

Calculate the relative mRNA expression using the 2-ΔΔCt method.

-

-

Western Blot:

-

Extract total protein from the corneal tissue.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Incubate the membrane with primary antibodies specific for NLRP3, IL-1β, MMP-13, and a loading control (e.g., β-actin).[6]

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

-

-

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are intertwined with its anti-inflammatory actions, primarily through the modulation of key signaling pathways.

Inhibition of the COX Pathway and Prostaglandin Synthesis

As a potent NSAID, the principal mechanism of this compound is the inhibition of COX-1 and COX-2 enzymes. This action blocks the conversion of arachidonic acid to prostaglandins, which are not only pro-inflammatory but also contribute to oxidative stress.[1][2][3]

Modulation of the NLRP3 Inflammasome Pathway

Studies have shown that this compound can suppress the activation of the NLRP3 inflammasome in response to ocular injury.[6] The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress including ROS, triggers the maturation and release of pro-inflammatory cytokines like IL-1β. By inhibiting this pathway, this compound reduces inflammation and subsequent oxidative damage.

Experimental Workflow for Investigating this compound's Antioxidant Properties

A typical experimental workflow to investigate the antioxidant properties of this compound in ocular tissues would involve several key stages, from inducing oxidative stress to analyzing its effects at the molecular level.

Conclusion

The available evidence strongly suggests that this compound's therapeutic efficacy in ocular diseases is not solely dependent on its well-documented anti-inflammatory properties but is also significantly augmented by its ability to counteract oxidative stress. The data from preclinical models, particularly in the context of corneal injury, demonstrate a clear reduction in inflammatory markers that are closely linked to oxidative damage. The inhibition of the NLRP3 inflammasome pathway represents a key molecular mechanism underlying these protective effects.

For researchers and professionals in drug development, these findings highlight this compound as a promising candidate for further investigation in a broader range of oxidative stress-related ocular pathologies. Future studies should aim to elucidate the full spectrum of its antioxidant mechanisms, including its potential interactions with other critical signaling pathways such as Nrf2 and NF-κB, and to quantify its effects on a wider array of oxidative stress biomarkers in different ocular tissues. A deeper understanding of this compound's dual anti-inflammatory and antioxidant activities will undoubtedly pave the way for its optimized clinical application and the development of novel therapeutic strategies for preserving ocular health.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Oxidative stress in the eye and its role in the pathophysiology of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Effects and Possible Mechanism of this compound in Mouse Model of Corneal Alkali Burns - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pranoprofen-Loaded Nanoparticles for Enhanced Ocular Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of pranoprofen-loaded nanoparticles for enhanced ocular drug delivery. The information is compiled from recent studies to assist in the development of novel ophthalmic therapies for inflammatory conditions.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) utilized in ophthalmology to manage conditions such as post-operative inflammation, allergic conjunctivitis, and keratitis.[1] Its therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] Conventional eye drop formulations often suffer from poor bioavailability due to rapid nasolacrimal drainage.[4] Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by providing sustained drug release, improving corneal permeation, and enhancing therapeutic efficacy.[5][6][7] This document outlines the formulation of different types of this compound-loaded nanoparticles and the experimental protocols for their evaluation.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics and ex vivo permeation data of various this compound-loaded nanoparticle formulations from different studies, allowing for a comparative analysis.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

| Formulation ID | Nanoparticle Type | Polymer/Lipid Matrix | Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| PF NPs | Polymeric Nanoparticles | Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) (PLEL) | Emulsion Solvent Evaporation | 151.7 ± 5.87 | 0.249 ± 0.023 | Not Reported | [5][6] |

| PF-F1NPs | Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Solvent Displacement | ~350 | < 0.1 | Not Reported | [7] |

| PF-F2NPs | Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Solvent Displacement | ~350 | < 0.1 | Not Reported | [7] |

| PF-NLCs-N6 | Nanostructured Lipid Carriers (NLCs) | Lanette® 18 (Solid Lipid) | High-Pressure Homogenization | Not Reported | Not Reported | ~98% | [8][9] |

| PF-NLCs | Nanostructured Lipid Carriers (NLCs) | Not Specified | Hot Homogenization | ~248.40 | 0.22 | 99.68% | [2][10] |

Table 2: Ex Vivo Corneal and Scleral Permeation Parameters of this compound from Nanoparticle Formulations

| Formulation | Tissue | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻⁶ cm/s) | Amount Retained (Qr) (µg/cm²) | Reference |

| PF-NLCs-N6 | Cornea | 25.13 ± 2.11 | 25.13 ± 2.11 | 21.89 ± 1.09 | [8] |

| PF-NLCs-N6 | Sclera | 18.01 ± 1.54 | 18.01 ± 1.54 | 8.76 ± 0.44 | [8] |

| PF-F1NPs | Cornea | Not Reported | Not Reported | Greater than PF-F2NPs | [7] |

| PF-F2NPs | Cornea | Not Reported | Not Reported | Less than PF-F1NPs | [7] |

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of this compound-loaded nanoparticles.

Formulation of this compound-Loaded Polymeric Nanoparticles (Emulsion Solvent Evaporation Method)[5]

This protocol is based on the formulation of this compound-loaded PLEL nanoparticles.

Materials:

-

This compound (PF)

-

Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) (PLEL) polymer

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (1% w/v in water)

-

Ice bath

-

Ultrasonic equipment

-

Magnetic stirrer

Procedure:

-

Dissolve 5 mg of this compound and 20 mg of PLEL polymer in 2 mL of dichloromethane.

-

Disperse the organic solution in an ice bath using ultrasonic equipment.

-

Slowly add the dispersed solution to 20 mL of 1% PVA solution while stirring at 300 rpm.

-

Emulsify the resulting mixture using ultrasonic equipment (50 W) for 15 minutes in an ice bath.

-

Evaporate the dichloromethane under reduced pressure to form the nanoparticle suspension.

-

Centrifuge and wash the nanoparticles to remove excess PVA and unencapsulated drug.

-

Resuspend the final nanoparticle pellet in a suitable aqueous vehicle for further characterization.

Formulation of this compound-Loaded Nanostructured Lipid Carriers (High-Pressure Homogenization Method)[8][9]

This protocol describes the formulation of this compound-loaded NLCs.

Materials:

-

This compound (PF)

-

Solid Lipid (e.g., Lanette® 18)

-

Liquid Lipid (e.g., Castor oil)

-

Surfactant (e.g., Tween 80)

-

High-pressure homogenizer

Procedure:

-

Melt the solid lipid at a temperature above its melting point.

-

Dissolve the this compound in the melted lipid phase.

-

Heat the aqueous surfactant solution to the same temperature as the lipid phase.

-

Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a pre-emulsion.

-

Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure to form the nanoemulsion.

-

Cool down the nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

In Vitro Drug Release Study[10][11]

This protocol is used to determine the release profile of this compound from the nanoparticles.

Apparatus:

-

Franz diffusion cells

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Receptor medium (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

Magnetic stirrer

-

Water bath or heating block to maintain 37°C

Procedure:

-

Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C with continuous stirring.

-

Place a known amount of the this compound-loaded nanoparticle suspension in the donor compartment.

-

At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative percentage of drug released over time.

Ex Vivo Corneal Permeation Study[7][8][12]

This protocol evaluates the ability of the nanoparticles to permeate through the cornea.

Apparatus and Materials:

-

Freshly excised animal corneas (e.g., porcine or rabbit)

-

Franz diffusion cells

-

Receptor medium (e.g., PBS, pH 7.4)

-

Magnetic stirrer

-

Water bath or heating block to maintain 37°C

Procedure:

-

Excise the corneas from the animal eyes and carefully mount them between the donor and receptor compartments of the Franz diffusion cells, with the epithelial side facing the donor compartment.

-

Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with continuous stirring.

-

Apply the this compound-loaded nanoparticle formulation to the corneal surface in the donor compartment.

-

At specific time points, collect samples from the receptor compartment and replace the volume with fresh PBS.

-

At the end of the experiment, carefully dismount the cornea, rinse it to remove excess formulation, and process it to determine the amount of drug retained within the tissue.

-

Analyze the receptor medium samples and the tissue homogenate for this compound content.

In Vivo Anti-inflammatory Efficacy Study (Rabbit Model)[5]

This protocol assesses the anti-inflammatory effect of the nanoparticle formulation in an animal model of ocular inflammation.

Animals and Materials:

-

New Zealand white rabbits

-

Lipopolysaccharide (LPS) solution

-

This compound nanoparticle formulation

-

Control formulations (e.g., physiological saline, pure this compound solution)

-

Slit lamp for ocular examination

-

Anesthetic for animal handling

Procedure:

-

Induce ocular inflammation in the rabbits by injecting LPS solution into the anterior chamber of the eye.

-

Divide the animals into different treatment groups (e.g., nanoparticle formulation, pure drug solution, saline control).

-

Administer the respective formulations topically to the inflamed eyes at specified time intervals (e.g., twice daily for 4 days).

-

Monitor the eyes daily using a slit lamp to score the signs of inflammation (e.g., redness, swelling, corneal opacity).

-

At the end of the study, euthanize the animals and collect ocular tissues (cornea, iris) for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration and tissue damage.

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.

Caption: Experimental workflow for developing this compound nanoparticles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. nbinno.com [nbinno.com]

- 4. Quality by Design of this compound Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Nanoparticles With Poly(L-Lactide)-b-Poly(Ethylene Glycol)-b-Poly(L-Lactide) as the Matrix Toward Improving Ocular Anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro, ex vivo and in vivo characterization of PLGA nanoparticles loading this compound for ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality by Design of this compound Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues [mdpi.com]

- 9. Dipòsit Digital de la Universitat de Barcelona: Quality by Design of this compound Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues [diposit.ub.edu]

- 10. diposit.ub.edu [diposit.ub.edu]

Application Note: A Validated RP-HPLC Method for the Quantification of Pranoprofen in Aqueous Humor

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Pranoprofen in aqueous humor samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies in ophthalmic drug development.

Introduction

This compound, 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) used topically in ophthalmology to manage ocular inflammation and pain, particularly after cataract surgery.[1][2] To evaluate the ocular disposition, efficacy, and safety of this compound formulations, a robust and reliable analytical method is required to measure its concentration in ocular tissues and fluids. Aqueous humor serves as a critical biological matrix for assessing the intraocular penetration of topically administered drugs.

This application note details a validated RP-HPLC method for the selective and sensitive quantification of this compound in aqueous humor. The protocol covers sample preparation, chromatographic conditions, and method validation parameters according to international guidelines.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an effective HPLC method. As an acidic drug, the pH of the mobile phase is critical for achieving optimal retention and peak shape on a reverse-phase column.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₃NO₃ | [1][3] |

| Molecular Weight | 255.27 g/mol | [1][3] |

| pKa (Predicted) | 4.27 ± 0.10 | [3] |

| logP (Predicted) | 2.97 | [3] |

| UV Absorbance Maxima (λmax) | 247 nm, 276 nm | [4] |

| Appearance | Off-white solid | [3] |

Experimental Protocol: HPLC Method

This protocol employs a liquid-liquid extraction (LLE) procedure for sample clean-up and concentration, followed by analysis using a C18 reverse-phase column. Ketoprofen is recommended as a suitable internal standard (IS) due to its structural similarity and chromatographic behavior.[5]

Materials and Reagents

-

This compound Reference Standard (≥98% purity)

-

Ketoprofen (Internal Standard, ≥98% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Ortho-phosphoric Acid (85%)

-

Ethyl Acetate (HPLC Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Drug-free Aqueous Humor (for blanks and calibration standards)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Kromasil, Zorbax) 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 276 nm |

| Internal Standard (IS) | Ketoprofen |

| Run Time | ~10 minutes |

Preparation of 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Ketoprofen (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ketoprofen and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with mobile phase to create calibration standards. A suggested range is 0.05 µg/mL to 10 µg/mL. Prepare a working IS solution of 5 µg/mL by diluting the IS stock solution with mobile phase.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Aqueous humor samples should be collected and immediately frozen at -80°C until analysis.[3] this compound is known to be unstable when exposed to light in aqueous solutions, so samples should be protected from light during handling.

-

Thaw aqueous humor samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the aqueous humor sample.

-

Add 10 µL of the 5 µg/mL Ketoprofen (IS) working solution and vortex briefly.

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 600 µL of ethyl acetate, vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (~550 µL) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase. Vortex for 30 seconds.

-

Transfer the solution to an HPLC vial with an insert and inject 20 µL into the HPLC system.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in aqueous humor.

Method Validation

The developed method should be validated according to ICH (International Council for Harmonisation) or FDA guidelines. Key validation parameters are summarized below with typical acceptance criteria.

| Parameter | Specification | Expected Performance |

| System Suitability | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0% | To be determined with the specific system. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.05 – 10.0 µg/mL |

| Accuracy | 85-115% for QC samples (80-120% at LLOQ) | Within ±15% of nominal values. |

| Precision (Intra- & Inter-day) | %RSD ≤ 15% for QC samples (≤ 20% at LLOQ) | %RSD < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.015 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy within 80-120%; Precision ≤ 20% | ~0.05 µg/mL |

| Selectivity | No interfering peaks from blank matrix or common concomitant medications at the retention times of this compound and IS. | Chromatograms of blank aqueous humor show no significant peaks. |

| Recovery | Consistent and reproducible extraction efficiency across the concentration range. | > 85% |

LOD and LOQ values are estimates and should be experimentally determined.[6][7]

Data Presentation

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area (n=6) | < 2.0% |

| Resolution (Rs) | > 2.0 (between analyte and nearest peak) |

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards. The curve should be fitted with a linear regression model (y = mx + c).

Conclusion

The described RP-HPLC method provides a selective, accurate, and precise protocol for the quantification of this compound in aqueous humor. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix interference, making the method suitable for supporting ophthalmic drug development and clinical pharmacokinetic studies. All validation parameters should be formally established within the laboratory to ensure compliance with regulatory standards.

References

- 1. This compound | C15H13NO3 | CID 4888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Manufacturer supply high quality this compound 52549-17-4 with ISO standards [biomiedykol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Pranoprofen Efficacy in a Corneal Alkali Burn Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for utilizing a corneal alkali burn mouse model to assess the therapeutic efficacy of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). Detailed protocols for model induction, drug administration, and various assessment techniques are outlined to ensure reproducibility and accuracy in preclinical studies.

Introduction

Corneal alkali burns are severe ocular injuries that can lead to persistent inflammation, corneal opacity, neovascularization, and potential vision loss. The inflammatory cascade initiated by such injuries plays a pivotal role in the subsequent pathology. This compound, by inhibiting cyclooxygenase (COX) enzymes and thereby reducing the production of pro-inflammatory prostaglandins, presents a promising therapeutic agent for mitigating the damage caused by alkali burns.[1][2][3][4] This document details the experimental framework for evaluating its effectiveness in a clinically relevant mouse model.

Experimental Protocols

Corneal Alkali Burn Mouse Model Induction

This protocol describes a reproducible method for inducing a controlled corneal alkali burn in mice.[5][6][7]

Materials:

-

C57BL/6J mice (6-8 weeks old)

-

1N Sodium hydroxide (NaOH) solution

-

Whatman filter paper discs (2 mm diameter)

-

Anesthetic cocktail (e.g., ketamine/xylazine)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Sterile physiological saline

-

Micropipette and fine-tipped forceps

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by assessing the pedal withdrawal reflex.

-

Apply one drop of topical anesthetic to the cornea of the eye that will undergo the procedure.

-

Immerse a 2 mm filter paper disc in 1N NaOH solution.

-

Carefully remove the saturated filter paper disc and blot excess solution.

-

Gently place the NaOH-saturated filter paper disc onto the center of the cornea for 30 seconds.

-

Promptly remove the filter paper disc and immediately irrigate the ocular surface with 20 mL of sterile physiological saline for at least one minute to neutralize the alkali.

This compound Administration

Following the induction of the corneal alkali burn, mice are divided into treatment and control groups.

Materials:

-

This compound ophthalmic solution (concentration as required)

-

Saline eye drops (for the control group)

-

Micropipette

Procedure:

-

Initiate treatment immediately after the induction of the corneal alkali burn.

-

For the treatment group, topically administer one drop of this compound ophthalmic solution to the affected eye.

-

For the control group, administer one drop of saline eye drops.

-

Repeat the administration three times per day for the duration of the study (e.g., 5 days).[5][6]

Assessment of Corneal Epithelial Damage (Fluorescein Staining)

This method is used to evaluate the extent of corneal epithelial defects.[5][6]

Materials:

-

Sodium fluorescein ophthalmic strips or 0.1% fluorescein solution

-

Slit-lamp microscope with a cobalt blue filter

-

Imaging system

Procedure:

-

On the designated day of assessment (e.g., day 5 post-burn), instill a small amount of fluorescein onto the ocular surface.

-

After a brief period (e.g., 1 minute), gently rinse the eye with sterile saline to remove excess fluorescein.

-

Examine the cornea under a slit-lamp microscope using the cobalt blue filter. Areas with epithelial defects will stain green.

-

Capture images for documentation and scoring.

-

The corneal surface is divided into four quadrants and scored based on the area of staining. A common scoring system ranges from 0 (no staining) to 4 (staining of the entire quadrant), with the total score being the sum of the scores for each quadrant.

Evaluation of Corneal Opacity

Corneal opacity is a key indicator of the severity of the burn and the healing response.

Procedure:

-

Examine the mice under a surgical microscope at specified time points.

-

Score corneal opacity based on a standardized grading system. A common scoring system is as follows:

-

Grade 0: Completely clear cornea.

-

Grade 1: Slight haze, iris details clearly visible.

-

Grade 2: Moderate haze, iris details partially obscured.

-

Grade 3: Severe haze, iris details not visible.

-

Grade 4: Opaque cornea, pupil not visible.

-

Assessment of Corneal Neovascularization

The growth of new blood vessels into the cornea is a pathological response to injury.

Procedure:

-

At the end of the study, mice are euthanized, and the corneas are carefully dissected.

-

Corneal neovascularization can be quantified by immunostaining flat-mounted corneas with an anti-CD31 antibody (a marker for endothelial cells).

-

The area of neovascularization can be measured using image analysis software (e.g., ImageJ).

-

Alternatively, a scoring system based on the extent of vessel growth can be used:

-

Grade 0: No neovascularization.

-

Grade 1: Vessels covering less than 25% of the corneal area.

-

Grade 2: Vessels covering 25-50% of the corneal area.

-

Grade 3: Vessels covering 50-75% of the corneal area.

-

Grade 4: Vessels covering more than 75% of the corneal area.

-

Molecular Analysis (RT-qPCR and Western Blot)

To investigate the mechanism of this compound's action, the expression of key inflammatory mediators can be analyzed.

Real-Time Quantitative PCR (RT-qPCR):

-

Harvest corneas at the designated time point and immediately place them in an RNA stabilization solution (e.g., TRIzol).

-

Extract total RNA from the corneal tissue according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform RT-qPCR using specific primers for target genes such as NLRP3, IL-1β, and MMP-13, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Western Blot:

-

Homogenize harvested corneas in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against NLRP3, IL-1β, and MMP-13.

-

After washing, incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the this compound-treated and control groups.

Table 1: Corneal Fluorescein Staining Scores (Day 5)

| Group | Mean Score ± SD | p-value |

| Saline (Control) | 10.33 ± 0.57 | < 0.05 |

| This compound | 8.33 ± 0.57 |

Data from Chen et al., 2020.[6]

Table 2: Relative mRNA Expression in Corneal Tissue (Day 5)

| Gene | Saline (Control) | This compound | p-value |

| NLRP3 | (Normalized to 1) | Significantly Lower | < 0.05 |

| IL-1β | (Normalized to 1) | Significantly Lower | < 0.05 |

| MMP-13 | (Normalized to 1) | Significantly Lower | < 0.05 |

Qualitative summary based on findings from Chen et al., 2020.[6]

Table 3: Relative Protein Expression in Corneal Tissue (Day 5)

| Protein | Saline (Control) | This compound | p-value |

| NLRP3 | (Normalized to 1) | Significantly Lower | < 0.05 |

| IL-1β | (Normalized to 1) | Significantly Lower | < 0.05 |

| MMP-13 | (Normalized to 1) | Significantly Lower | < 0.05 |

Qualitative summary based on findings from Chen et al., 2020.[6]

Visualizations

Signaling Pathway

Caption: this compound's mechanism in corneal alkali burn.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Conclusion

The corneal alkali burn mouse model is a valuable tool for the preclinical evaluation of therapeutic agents like this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on the efficacy of this compound in reducing inflammation, promoting epithelial healing, and preventing the pathological consequences of severe ocular chemical injuries. The presented data and pathways underscore the potential of this compound as a treatment for corneal alkali burns by targeting the NLRP3 inflammasome pathway.

References

- 1. A method to quantify neovascularization in the mouse cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-steroidal anti-inflammatory drug delays corneal wound healing by reducing production of 12-hydroxyheptadecatrienoic acid, a ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wound Healing After Alkali Burn Injury of the Cornea Involves Nox4-Type NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

Pranoprofen in Animal Models of Dry Eye Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pranoprofen in preclinical animal models of dry eye disease (DED). This document details the mechanism of action, summarizes key quantitative findings from relevant studies, and offers detailed protocols for the induction of DED in animal models and the subsequent evaluation of this compound's therapeutic effects.

Introduction to this compound in Dry Eye Disease

Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles.[1][2] Inflammation is a key component in the pathogenesis and perpetuation of DED.

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant efficacy in alleviating the signs and symptoms of DED in both clinical and preclinical settings.[3][4] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins from arachidonic acid.[5][6] Prostaglandins are key mediators of inflammation, promoting vasodilation, increasing vascular permeability, and sensitizing nerve endings to pain.[5][6] By blocking prostaglandin production, this compound effectively reduces ocular surface inflammation.[5][6] Some research also suggests that this compound may inhibit the NLRP3 inflammasome and reduce the release of inflammatory cytokines such as IL-1β.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in animal models of DED.

Table 1: Efficacy of this compound on Ocular Surface Health in a Benzalkonium Chloride (BAC)-Induced Mouse Model of Dry Eye

| Treatment Group | Corneal Fluorescein Staining Score | Tear Film Break-Up Time (BUT) | Goblet Cell Number | Corneal Inflammatory Index | TNF-α Level |

| Sodium Hyaluronate (Control) | Higher (indicating more damage) | Shorter | Lower | 0.232 ± 0.059 | Higher |

| This compound + Sodium Hyaluronate | Lower (indicating less damage) | Longer | Higher | 0.151 ± 0.055 | Lower |

| p-value | p < 0.001 | Not specified | Not specified | p = 0.001 | Not specified |

Data adapted from a study on BAC-induced dry eye in mice.[9]

Table 2: Effect of this compound on Inflammatory Markers in a Corneal Alkali Burn Mouse Model

| Treatment Group | Corneal Fluorescein Staining Score (Day 5) | NLRP3 mRNA Expression | IL-1β mRNA Expression | MMP-13 mRNA Expression |

| Saline (Control) | 10.33 ± 0.57 | Higher | Higher | Higher |

| This compound | 8.33 ± 0.57 | Lower | Lower | Lower |

| p-value | p < 0.05 | p < 0.001 | p < 0.001 | p < 0.001 |

Data adapted from a study on corneal alkali burns in mice.[7]

Table 3: Pharmacokinetics of this compound Thermosensitive Gel (PF-TSG) vs. Eye Drops in Rabbits

| Formulation | AUC0-t in Aqueous Humor (µg/mL*h) | Ocular Retention Time |

| This compound Eye Drops | Lower | Shorter |

| This compound Thermosensitive Gel (PF-TSG) | 1.85 times higher than eye drops | 4.41 times longer than eye drops |

Data adapted from a study evaluating a novel this compound delivery system.[3]

Experimental Protocols

Induction of Dry Eye Disease in a Mouse Model using Benzalkonium Chloride (BAC)

This protocol describes the induction of DED in mice, a commonly used model to screen anti-inflammatory compounds.

Materials:

-

BALB/c mice (8-12 weeks old)

-

0.2% Benzalkonium Chloride (BAC) solution in sterile phosphate-buffered saline (PBS)

-

Micropipette

Procedure:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

For the induction of dry eye, topically administer 5 µL of 0.2% BAC solution onto the cornea of one eye of each mouse.[1]

-

The contralateral eye can be treated with 5 µL of sterile PBS to serve as a control.

-

Repeat the administration twice daily (e.g., at 9 AM and 9 PM) for 7 to 14 consecutive days.[1][10]

-

Monitor the mice daily for any signs of distress or severe ocular damage.

-

After the induction period, the mice will exhibit signs of DED, including corneal epithelial damage and inflammation, and are ready for therapeutic intervention studies.

Experimental workflow for DED induction and treatment.

Administration of this compound Ophthalmic Solution

Materials:

-

This compound ophthalmic solution (e.g., 0.1%)

-

Vehicle control (e.g., 0.1% sodium hyaluronate)

-

Micropipette

Procedure:

-

Following the DED induction period, randomly divide the animals into treatment and control groups.

-

Instill 5 µL of the this compound ophthalmic solution into the conjunctival sac of the eyes in the treatment group.

-

Instill 5 µL of the vehicle solution into the eyes of the control group.

-

The frequency of administration can vary depending on the study design, but a typical regimen is three times daily for 14 to 28 days.[4]

Evaluation of Therapeutic Efficacy

This method assesses the integrity of the corneal epithelium.

Materials:

-

0.5% Fluorescein sodium sterile solution or fluorescein strips

-

Slit-lamp biomicroscope with a cobalt blue filter

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Lightly anesthetize the mouse.

-

Instill one drop of fluorescein solution into the conjunctival sac.[3]

-

After 1-2 minutes, gently wash the eye with sterile saline to remove excess fluorescein.

-

Examine the cornea under the slit lamp with the cobalt blue filter.

-

Score the degree of corneal staining based on a standardized scale (e.g., 0-4), where 0 represents no staining and higher scores indicate more severe epithelial defects.[3]

TBUT measures the stability of the tear film.

Materials:

-

Fluorescein sodium

-

Slit-lamp biomicroscope with a cobalt blue filter and a timer

-

Anesthetic (for rabbits, often not required if accustomed to handling)

Procedure:

-

Instill fluorescein into the conjunctival sac as described for corneal staining.

-

Ask the animal to blink (or gently close and open the eyelids) to distribute the fluorescein evenly.

-

Using the slit lamp, observe the tear film and start the timer immediately after the last blink.

-

Measure the time in seconds until the first dry spot or break in the tear film appears.[11] A shorter TBUT indicates tear film instability.

This technique allows for the collection of conjunctival epithelial cells to assess inflammatory markers.

Materials:

-

Topical anesthetic

-

Polyethersulfone filter paper (0.20 µm)

-

Phosphate-buffered saline (PBS) with 0.05% paraformaldehyde

-

Monoclonal antibodies for HLA-DR

-

Flow cytometer

Procedure:

-

Apply a topical anesthetic to the eye.

-

Gently apply a piece of the filter paper to the superior bulbar conjunctiva for 2-5 seconds.[9][12]

-

Carefully peel the filter paper off the conjunctiva.

-

Immediately place the filter paper in a tube containing PBS with fixative and store at 4°C.[12]

-

For analysis, dislodge the cells from the filter paper by vortexing.

-

Stain the cells with anti-HLA-DR monoclonal antibodies using standard immunocytochemical techniques.[12]

-

Quantify the percentage of HLA-DR positive cells using a flow cytometer.[12]

RT-PCR is used to quantify the gene expression of inflammatory cytokines in corneal or conjunctival tissue.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

TaqMan probes for target genes (e.g., TNF-α, IL-1β, MMP-9) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Euthanize the animal and carefully dissect the cornea and/or conjunctiva.

-

Immediately place the tissue in an RNA stabilization solution or flash-freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a commercial RNA isolation kit according to the manufacturer's instructions.[2][13]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2][13]

-

Perform quantitative real-time PCR using specific TaqMan probes for the target inflammatory genes and the housekeeping gene.[2]

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.

Signaling Pathways

This compound's primary mechanism involves the inhibition of the cyclooxygenase (COX) pathway, a key component of the inflammatory cascade in dry eye disease.

This compound's inhibition of the COX pathway.

In the context of dry eye, various stressors on the ocular surface lead to the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. This compound acts by inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Inflammatory cascade in dry eye disease.

This simplified diagram illustrates the central role of inflammation in DED. Ocular surface stressors trigger a cascade of events leading to the production of pro-inflammatory cytokines and the recruitment of immune cells, perpetuating the cycle of inflammation. This compound intervenes by inhibiting key inflammatory pathways, thereby reducing the overall inflammatory load on the ocular surface.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Innate Inflammatory Pathways in the Corneal Epithelium in the Desiccating Stress Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.7. Corneal Fluorescein Staining and Imaging [bio-protocol.org]

- 5. Impression Cytology of the Conjunctiva [bio-protocol.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Therapeutic Effects and Possible Mechanism of this compound in Mouse Model of Corneal Alkali Burns - PMC [pmc.ncbi.nlm.nih.gov]